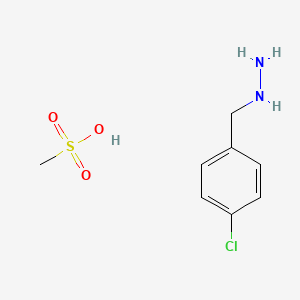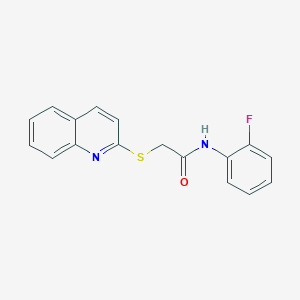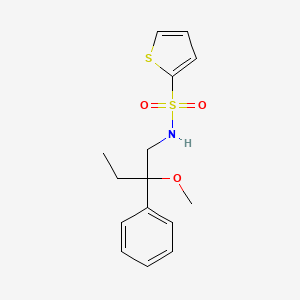
5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Mode of Action
Isoxazole derivatives are known to interact with various biological targets, potentially leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid typically involves the cyclization of benzyl chloroxime with ethyl acetoacetate, followed by hydrolysis . The process can be summarized as follows:
Mixing: Ethyl acetoacetate is mixed with benzyl chloroxime in an ethanol solution.
Cooling: The mixture is cooled to 0°C.
pH Adjustment: Sodium hydroxide solution is added to adjust the pH to 7-8.
Reaction: The reaction mixture is maintained at 10°C for 4 hours.
Heating: Sodium hydroxide solution is added, and the mixture is heated to evaporate ethanol until the temperature reaches 110°C.
Hydrolysis: The mixture is cooled, water is added, and the solution is refluxed for 3 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar in structure but with a phenyl group instead of a tolyl group.
5-Amino-3-methyl-isoxazole-4-carboxylic acid: Contains an amino group, leading to different chemical properties and applications.
Uniqueness
5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tolyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Propiedades
IUPAC Name |
5-methyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9(6-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTCERZNJJUIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)
![2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2848786.png)
![2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2848788.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2848789.png)
![2-(ethylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![N-(5-acetamido-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2848792.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2848799.png)
![1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848801.png)


